molecular formula C23H25N5O3S B2391474 N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide CAS No. 902593-46-8

N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide

Cat. No.: B2391474
CAS No.: 902593-46-8
M. Wt: 451.55
InChI Key: PTRBVJHJPRIVLP-UHFFFAOYSA-N
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Description

N-benzyl-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

  • Antihistaminic Activity : Certain derivatives of [1,2,4]triazoloquinazoline have been investigated for their potential as new classes of H1-antihistaminic agents. For example, compounds like 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one have shown significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedation effects, indicating a promising profile for further development into H1-antihistamines (Alagarsamy et al., 2007; Alagarsamy et al., 2009).

Chemical Synthesis and Derivatives

  • Novel Derivatives : Research on the synthesis of novel [1,2,4]triazoloquinazoline derivatives and their potential applications has been conducted. For instance, novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one and its derivatives have been synthesized, showcasing the chemical versatility and potential for further pharmacological exploration (Al-Salahi et al., 2014).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Some derivatives have been synthesized and evaluated for their antimicrobial properties. N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides, for instance, showed promising antibacterial activity against various strains, suggesting a potential avenue for the development of new antimicrobial agents (Antypenko et al., 2017).

Cytotoxicity and Antitumor Activity

  • Antitumor Effects : Compounds within the [1,2,4]triazoloquinazoline category have also been studied for their antitumor activity. Notably, certain novel 3-benzyl-4(3H)quinazolinone analogues have shown significant in vitro antitumor activity, indicating their potential as candidates for cancer therapy development (Al-Suwaidan et al., 2016).

Anticonvulsant Potential

  • Anticonvulsant Activity : Research into 6-alkyoxyl[1,2,4]triazolo[1,5-a]quinazoline derivatives has shown that some compounds exhibit positive anticonvulsant activity, highlighting their potential in developing treatments for seizure disorders (Zhang et al., 2011).

Mechanism of Action

While the mechanism of action for this specific compound is not provided, compounds with similar structures have been studied for their inhibitory activity against CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Properties

IUPAC Name

N-benzyl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-5-27(13-16-9-7-6-8-10-16)21(29)14-32-23-25-18-12-20(31-4)19(30-3)11-17(18)22-24-15(2)26-28(22)23/h6-12H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVJHJPRIVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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